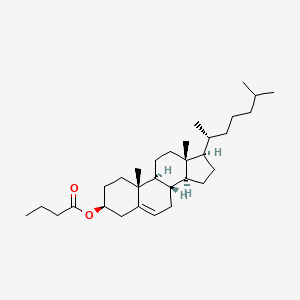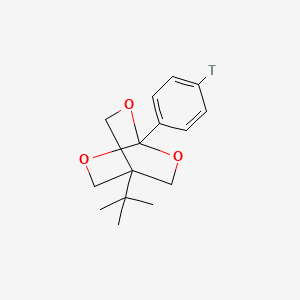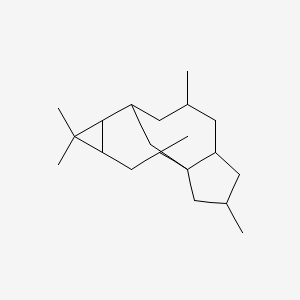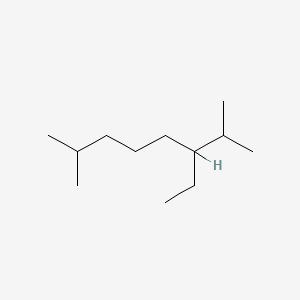
3-Ethyl-2,7-dimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2,7-dimethyloctane is an alkane.
Applications De Recherche Scientifique
1. Combustion and Fuel Studies
A study by Li et al. (2015) focused on the ignition delay time measurements in 2,7-dimethyloctane/air mixtures behind reflected shock waves. This research is significant for understanding the combustion behavior of high molecular weight iso-paraffinic molecules found in conventional petroleum and alternative hydrocarbon fuels. The study covers a range of temperatures and pressures and observes negative temperature coefficient behavior near 800 K, providing insights into the ignition characteristics of compounds like 3-Ethyl-2,7-dimethyloctane (Li et al., 2015).
2. Chemical Synthesis and Reactions
Research by Man, Hook, and Harper (2005) investigates the substitution reaction of (R)-3-chloro-3,7-dimethyloctane with methanol or benzyl alcohol. This study provides valuable information on the kinetics of such reactions, which is relevant to understanding the behavior of related compounds like 3-Ethyl-2,7-dimethyloctane in various chemical environments (Man, Hook, & Harper, 2005).
3. Polymer and Materials Science
Several studies explore the use of dimethyloctane derivatives in polymer science. Santos et al. (2001) discuss the copolymerization of ethylene with dimethylocta dienes using various catalytic systems. These findings are applicable to the development of new materials and plastics using derivatives like 3-Ethyl-2,7-dimethyloctane (Santos et al., 2001). Similarly, Lopes et al. (2004) and Santos et al. (2002) provide insights into the copolymerization processes involving dimethyloctane derivatives, offering potential applications in creating diverse polymeric materials (Lopes et al., 2004); (Santos et al., 2002).
4. Bioconjugation Research
Totaro et al. (2016) conducted a systematic investigation of bioconjugation reactions involving carboxylated peptides, which is relevant to medical research. Although not directly studying 3-Ethyl-2,7-dimethyloctane, this research provides a context for understanding how similar compounds might behave in bioconjugation processes (Totaro et al., 2016).
5. Environmental and Green Chemistry Applications
Meddad et al. (2001) describe the solvent-free synthesis of new acrylates and pyrazolones, showcasing a move towards more eco-friendly chemical processes. This research underscores the potential for using compounds like 3-Ethyl-2,7-dimethyloctane in green chemistry applications (Meddad et al., 2001).
Propriétés
Numéro CAS |
62183-55-5 |
|---|---|
Nom du produit |
3-Ethyl-2,7-dimethyloctane |
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
3-ethyl-2,7-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-12(11(4)5)9-7-8-10(2)3/h10-12H,6-9H2,1-5H3 |
Clé InChI |
XEMFRSYZKNPRTA-UHFFFAOYSA-N |
SMILES |
CCC(CCCC(C)C)C(C)C |
SMILES canonique |
CCC(CCCC(C)C)C(C)C |
Synonymes |
3-ethyl-2,7-dimethyl octane 3-ethyl-2,7-dimethyloctane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1209388.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)
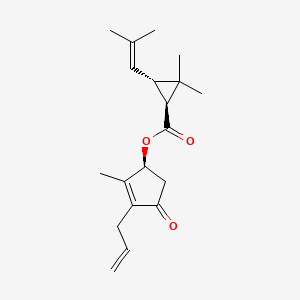
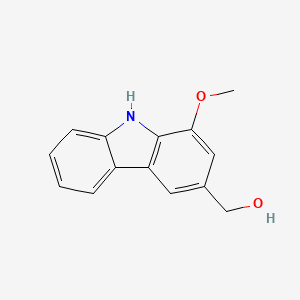
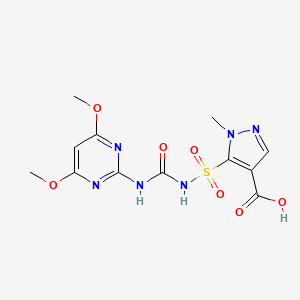
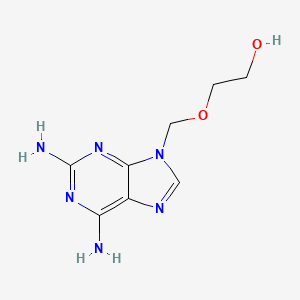
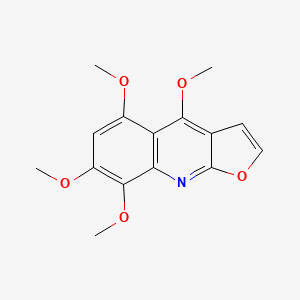
![17-hydroxy-10,13-dimethylspiro[2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-6,1'-cyclopropane]-3-one](/img/structure/B1209399.png)
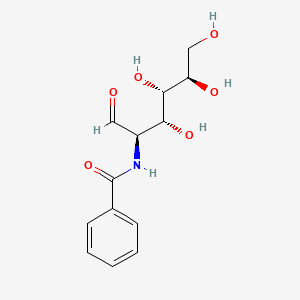
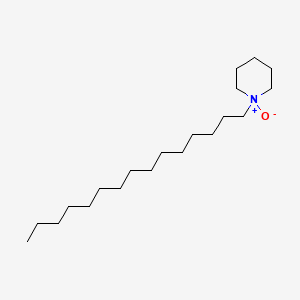
![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)
